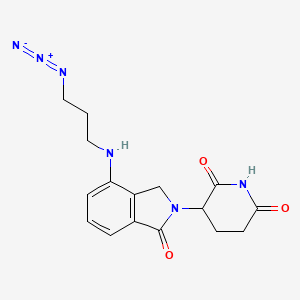

Lenalidomide 4'-alkyl-C3-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H18N6O3 |

|---|---|

Molecular Weight |

342.35 g/mol |

IUPAC Name |

3-[7-(3-azidopropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C16H18N6O3/c17-21-19-8-2-7-18-12-4-1-3-10-11(12)9-22(16(10)25)13-5-6-14(23)20-15(13)24/h1,3-4,13,18H,2,5-9H2,(H,20,23,24) |

InChI Key |

BUOALKMQQKQMCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of Lenalidomide 4'-alkyl-C3-azide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the core principle of action of Lenalidomide 4'-alkyl-C3-azide, a chemically modified derivative of the immunomodulatory drug lenalidomide. Designed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, its application as a chemical probe, and relevant experimental protocols.

Core Principle of Action: A Functionalized Cereblon Ligand

This compound is a functionalized analog of lenalidomide, an established therapeutic agent. The fundamental principle of action of this modified compound remains consistent with its parent molecule: it acts as a potent ligand for the E3 ubiquitin ligase cereblon (CRBN). The key structural feature of this compound is the incorporation of a 4'-alkyl-C3-azide group. This modification serves as a versatile chemical handle for "click chemistry," a type of bioorthogonal reaction. This functional group allows for the covalent attachment of the lenalidomide core to other molecules, such as fluorescent dyes, biotin tags, or custom linkers for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The binding of the lenalidomide moiety to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This "molecular glue" effect induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event that underlies the anti-proliferative and immunomodulatory effects of lenalidomide in various hematological malignancies.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of lenalidomide and its functionalized analogs. This data is compiled from studies investigating the mechanism of lenalidomide and the characterization of chemical probes derived from it.

| Parameter | Molecule | Cell Line | Value | Assay Type | Reference |

| IKZF1/IKZF3 Degradation | Lenalidomide | MM.1S | Comparable to photo-lenalidomide | Western Blot | [1][2] |

| IKZF1/IKZF3 Degradation | Photo-lenalidomide | MM.1S | Effective at 10 µM | Western Blot | [1][2] |

| Anti-proliferative Activity | Lenalidomide | MM.1S | IC50 ~1 µM | Cell Viability (MTT) Assay | [3] |

| Anti-proliferative Activity | Photo-lenalidomide | MM.1S | IC50 ~1 µM | Cell Viability (MTT) Assay | [3] |

| CRBN Binding | Lenalidomide | U266 cell extracts | IC50 ~2 µM | Competitive Binding Assay | [4] |

Signaling Pathways and Experimental Workflows

The interaction of this compound with CRBN initiates a cascade of downstream signaling events. The primary consequence is the degradation of IKZF1 and IKZF3, which in turn affects various cellular processes.

Lenalidomide-Induced Protein Degradation Pathway

Caption: this compound mediated protein degradation pathway.

Experimental Workflow: Target Identification using a Lenalidomide-Azide Probe

The azide functionality of this compound makes it an ideal tool for chemical proteomics studies aimed at identifying its cellular binding partners. A common workflow involves photoaffinity labeling followed by click chemistry and quantitative mass spectrometry.

Caption: Experimental workflow for target identification using a lenalidomide-azide probe.

Detailed Experimental Protocols

The following are representative protocols for the synthesis of a lenalidomide-based chemical probe and its application in a target identification experiment. These protocols are based on established methodologies and should be adapted and optimized for specific experimental conditions.

Synthesis of a Lenalidomide-based PROTAC Building Block

This protocol describes a general method for the alkylation of lenalidomide to introduce a linker with a terminal azide, similar to the structure of this compound.

Materials:

-

Lenalidomide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

1-Azido-3-iodopropane (or a similar azido-alkyl-halide)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Dissolve lenalidomide (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DIPEA (2.0-3.0 equivalents) to the solution and stir at room temperature for 15-20 minutes.

-

Add the 1-azido-3-iodopropane (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Protocol for Target Identification using a Lenalidomide-Azide Probe and Click Chemistry

This protocol outlines the key steps for identifying cellular targets of a lenalidomide-azide probe using a click chemistry-based proteomics approach. This protocol is adapted from methodologies used for similar photo-lenalidomide probes.[1]

Materials:

-

Lenalidomide-azide probe (e.g., this compound, potentially with a photo-activatable group)

-

Cell line of interest (e.g., MM.1S multiple myeloma cells)

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Biotin-alkyne tag

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with detergents)

-

Ammonium bicarbonate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired density.

-

Treat the cells with the lenalidomide-azide probe at a predetermined concentration and for a specific duration. Include a vehicle control (e.g., DMSO) and a competition control (co-treatment with excess unmodified lenalidomide).

-

If using a photo-reactive probe, irradiate the cells with UV light to induce covalent cross-linking.

-

Harvest and lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the following reagents in order, vortexing after each addition: biotin-alkyne, TCEP, TBTA, and CuSO₄.

-

Incubate the reaction at room temperature for 1-2 hours to allow for the cycloaddition reaction to proceed.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-agarose beads to the lysate and incubate with rotation at 4 °C for 2-4 hours to capture the biotinylated proteins.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in ammonium bicarbonate buffer.

-

Reduce the proteins with DTT and then alkylate with IAA.

-

Add trypsin and digest the proteins overnight at 37 °C.

-

-

Mass Spectrometry and Data Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by LC-MS/MS.

-

Perform quantitative proteomic analysis to identify proteins that are significantly enriched in the probe-treated samples compared to the controls. Proteins that show reduced enrichment in the competition control are considered high-confidence targets.

-

Conclusion

This compound represents a powerful chemical tool for dissecting the complex biology of lenalidomide. Its core principle of action, centered on the binding to CRBN and subsequent degradation of neosubstrates, is retained from the parent molecule. The integrated azide functionality, however, opens up a wide array of applications in chemical biology and drug discovery, particularly in the realms of target identification and the development of novel PROTAC therapeutics. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to leverage this and similar probes to further unravel the mechanisms of immunomodulatory drugs and to accelerate the design of next-generation targeted protein degraders.

References

An In-depth Technical Guide to Lenalidomide 4'-alkyl-C3-azide: A Core Component for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, an immunomodulatory drug (IMiD), has become a cornerstone in the treatment of various hematological malignancies.[1] Its mechanism of action involves binding to the E3 ubiquitin ligase cereblon (CRBN), thereby inducing the degradation of specific protein substrates.[2] This ability to hijack the ubiquitin-proteasome system has led to the development of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that link a target protein to an E3 ligase, leading to the target's degradation.

This technical guide focuses on a key building block for PROTAC synthesis: Lenalidomide 4'-alkyl-C3-azide . This derivative incorporates a linker with a terminal azide group at the 4'-position of the lenalidomide scaffold, enabling its conjugation to a target protein ligand via "click chemistry."[3] This document provides a comprehensive overview of its structure, synthesis, mechanism of action, and the experimental protocols relevant to its application in targeted protein degradation.

Core Structure and Function

This compound is a chemically modified version of lenalidomide designed for the facile synthesis of PROTACs.[3] The core structure retains the essential pharmacophore for CRBN binding, while the appended alkyl-azide linker provides a reactive handle for conjugation.

Key Structural Features:

-

Lenalidomide Scaffold: The foundational component responsible for binding to the CRBN E3 ligase.

-

4'-alkyl Linker: A spacer that connects the lenalidomide core to the reactive azide group. The linker's length and composition are critical for optimal ternary complex formation in a PROTAC.

-

C3-azide Group: A terminal azide moiety that allows for highly efficient and specific conjugation to an alkyne-functionalized target protein ligand through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

The primary function of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a target-binding ligand, the resulting PROTAC can induce the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Quantitative Data

| Compound | Assay Type | Binding Constant (Kd) | Organism/Construct |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 µM ± 0.24 µM | Human CRBN-DDB1 complex |

| Lenalidomide | Not Specified | ~2 µM (IC50) | Endogenous CRBN in U266 cell extracts |

Note: The addition of the linker and azide group at the 4'-position is not expected to significantly disrupt the binding of the glutarimide moiety of lenalidomide to CRBN, which is the primary interaction site. However, empirical determination of the binding affinity for the specific PROTAC is always recommended.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound typically involves the alkylation of the 4-amino group of lenalidomide with a bifunctional linker containing a terminal azide. The following is a representative, generalized protocol based on established chemical methodologies for the synthesis of similar lenalidomide derivatives.[4]

Materials:

-

Lenalidomide

-

1-bromo-3-azidopropane (or a similar C3-azide linker with a leaving group)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Dissolve lenalidomide in NMP in a reaction vessel.

-

Add DIPEA to the solution to act as a base.

-

Add 1-bromo-3-azidopropane to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-110°C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product using an appropriate method, such as preparative HPLC, to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PROTAC Synthesis via Click Chemistry

This compound can be conjugated to an alkyne-functionalized protein of interest (POI) ligand using CuAAC.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand for copper)

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Dissolve this compound and the alkyne-functionalized POI ligand in a suitable solvent system (e.g., DMSO/water).

-

Add an aqueous solution of CuSO₄.

-

(Optional) Add an aqueous solution of THPTA.

-

Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.

-

Stir the reaction at room temperature for 1-24 hours, monitoring by LC-MS.

-

Purify the resulting PROTAC using preparative HPLC.

Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein following treatment with a PROTAC synthesized from this compound.[5][6]

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic or cytostatic effects of the PROTAC on cells.[7]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.

-

Assay:

-

For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilization solution to dissolve the formazan crystals.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Signaling Pathways and Workflows

Lenalidomide-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC derived from this compound.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC using this compound.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unlocking New Avenues in Targeted Protein Degradation: A Technical Guide to Azide-Modified Lenalidomide for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful strategy to eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a feat often accomplished using derivatives of immunomodulatory drugs (IMiDs) such as lenalidomide. This technical guide provides an in-depth exploration of azide-modified lenalidomide, a key building block for the modular synthesis of PROTACs via click chemistry. We will delve into its synthesis, provide detailed experimental protocols for its application in click chemistry, and present quantitative data to inform the design and execution of research in targeted protein degradation.

The Core Principle: Lenalidomide as a CRBN Ligand

Lenalidomide functions as a "molecular glue" by binding to the CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] This binding event allosterically modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4][5] This mechanism of action is central to its therapeutic effects in multiple myeloma.[2][3][4][5] By functionalizing lenalidomide with a reactive handle, such as an azide group, it can be readily incorporated into heterobifunctional PROTAC molecules.

Synthesis of Azide-Modified Lenalidomide

The synthesis of azide-modified lenalidomide typically involves the chemoselective alkylation of the 4-amino group of the phthalimide ring. This position provides a solvent-exposed vector for the attachment of a linker without significantly disrupting the crucial interactions with CRBN.[6] A common strategy involves reacting lenalidomide with a bifunctional linker containing a terminal azide and a reactive group, such as a halide, for the alkylation reaction.

General Synthesis Workflow

A generalized workflow for the synthesis of a lenalidomide-based PROTAC using click chemistry begins with the synthesis of the azide-modified lenalidomide, followed by the click reaction with an alkyne-functionalized ligand for the protein of interest (POI). The resulting PROTAC is then purified and subjected to biological evaluation.

Quantitative Data for Lenalidomide and Derivatives

The efficacy of a lenalidomide-based PROTAC is influenced by several factors, including its binding affinity to CRBN and the target protein, as well as its ability to induce target degradation. The following tables summarize key quantitative data for lenalidomide and representative PROTACs.

| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |

| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| Lenalidomide | 0.64 µM | Isothermal Titration Calorimetry (ITC) | [7] |

| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| 6-fluoro lenalidomide | KD = 2.83 ± 0.17 µM | Not Specified | [8] |

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Representative BRD4 PROTAC | BRD4 | Various | Illustrative: 1-100 | >90 | [2] |

| HDAC PROTAC 7 | HDAC1/HDAC3 | HCT116 | 910/640 | Not Specified | [9] |

| HDAC PROTAC 9 | HDAC1/HDAC3 | HCT116 | 550/530 | Not Specified | [9] |

| HDAC PROTAC 22 | HDAC3 | HCT116 | 440 | 77 | [9] |

Experimental Protocols

Synthesis of Azide-Modified Lenalidomide (Illustrative Protocol)

This protocol describes a general method for the synthesis of a lenalidomide-PEG-azide linker, a common building block for PROTAC synthesis.

Materials:

-

Lenalidomide

-

Bromo-PEG-azide (e.g., 1-bromo-2-(2-(2-azidoethoxy)ethoxy)ethane)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Dissolve lenalidomide (1 equivalent) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the bromo-PEG-azide linker (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to afford the desired azide-modified lenalidomide.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for forming a stable triazole linkage between an azide and a terminal alkyne.

Materials:

-

Azide-modified lenalidomide

-

Alkyne-functionalized protein of interest (POI) ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., a mixture of DMSO and water or t-butanol and water)

Procedure:

-

Prepare stock solutions of all reagents in the chosen solvent. A fresh solution of sodium ascorbate should be prepared before each use.

-

In a reaction vial, combine the azide-modified lenalidomide (1 equivalent) and the alkyne-functionalized POI ligand (1-1.2 equivalents).

-

In a separate tube, premix the CuSO4 solution (0.05-0.1 equivalents) with the THPTA ligand solution (0.25-0.5 equivalents).

-

Add the copper/ligand mixture to the reaction vial containing the azide and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1 equivalent).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Upon completion, the crude product can be purified by preparative HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.

Materials:

-

Azide-modified lenalidomide

-

DBCO-functionalized POI ligand

-

Biocompatible solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

-

Dissolve the azide-modified lenalidomide and the DBCO-functionalized POI ligand in the chosen solvent.

-

Mix the two solutions. A slight excess (1.1-1.5 equivalents) of one reactant is often used to drive the reaction to completion.

-

Incubate the reaction at room temperature or 37°C.

-

Monitor the reaction progress by LC-MS. SPAAC reactions are generally slower than CuAAC, with reaction times ranging from 1 to 24 hours depending on the concentration and reactivity of the substrates.

-

Purify the resulting PROTAC using an appropriate method, such as preparative HPLC.

Signaling Pathways and Experimental Workflows

The mechanism of action of a lenalidomide-based PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and CRBN, leading to the ubiquitination and degradation of the target.

A typical experimental workflow to evaluate the efficacy of a newly synthesized PROTAC involves a series of in vitro and cellular assays.

Conclusion

Azide-modified lenalidomide is a versatile and indispensable tool for the construction of PROTACs and other chemical biology probes. The modularity and efficiency of click chemistry, coupled with the well-characterized mechanism of lenalidomide as a CRBN E3 ligase ligand, provide a robust platform for the rapid development of novel therapeutics for targeted protein degradation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to harness the power of this technology to address a wide range of diseases.

References

- 1. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Azide Group in Lenalidomide Probes: A Technical Guide to a Bioorthogonal Linchpin

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide, an immunomodulatory drug (IMiD), exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific protein targets. To elucidate its complex mechanism of action, identify novel substrates, and develop more potent derivatives, researchers rely on chemical probes derived from the Lenalidomide scaffold. A frequently incorporated feature in these probes is the azide group (–N₃). This technical guide provides an in-depth exploration of the pivotal role of the azide moiety in Lenalidomide probes. It serves not merely as a structural component but as a versatile bioorthogonal handle, enabling a suite of advanced chemical biology techniques crucial for modern drug discovery. We will detail its function, impact on target engagement, and the experimental workflows it facilitates.

The Azide Group: A Versatile Bioorthogonal Handle

The primary function of the azide group in a Lenalidomide probe is to act as a bioorthogonal chemical reporter. Bioorthogonal reactions occur inside living systems without interfering with native biochemical processes.[1][2] The azide group is exceptionally stable in the cellular environment but can undergo highly specific and efficient covalent reactions with a partner functional group, typically an alkyne. This process, popularly known as "click chemistry," allows researchers to tag the Lenalidomide probe with a variety of molecules for detection, enrichment, and visualization.[3][4]

The two most common azide-alkyne cycloaddition reactions used are:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction, though the copper catalyst can be toxic to cells, making it ideal for in vitro applications with cell lysates.[4]

-

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, eliminating the need for a cytotoxic copper catalyst and is therefore the preferred method for live-cell imaging and experiments in intact organisms.[3][5]

This "two-step" labeling strategy is a cornerstone of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique to identify the protein targets of a small molecule in a complex biological sample.[6][7][8]

Application in Target Identification: Activity-Based Protein Profiling (ABPP)

ABPP uses reactive chemical probes to map the functional state of enzymes and other proteins directly in native biological systems.[6] An azide-functionalized Lenalidomide probe allows researchers to identify its binding partners, including both direct targets and components of larger protein complexes.

The typical workflow is as follows:

-

Incubation: Live cells or cell lysates are treated with the azide-Lenalidomide probe, which binds to its target proteins (e.g., CRBN).

-

Lysis & Ligation: The cells are lysed (if not already), and a reporter tag containing an alkyne group (e.g., biotin-alkyne or a fluorophore-alkyne) is added. A click chemistry reaction (CuAAC or SPAAC) is initiated, covalently attaching the tag to the probe.[9]

-

Analysis: The tagged proteins can now be visualized by in-gel fluorescence or enriched using the biotin tag (e.g., with streptavidin beads) for subsequent identification by mass spectrometry.

Caption: Workflow for target identification using an azide-Lenalidomide probe in an ABPP experiment.

Impact of Azide Modification on Target Engagement

A critical aspect of probe design is ensuring that the chemical modification does not significantly impair the probe's ability to bind its intended target. The addition of the azide group and a linker can alter the parent molecule's affinity for CRBN. Therefore, the position of this modification on the Lenalidomide scaffold is paramount. Probes are typically designed to place the azide handle at a position that does not interfere with the key interactions between the glutarimide ring and the CRBN binding pocket.[10]

The binding affinity of Lenalidomide and its analogs to CRBN is a key benchmark for probe validation. A successful probe should exhibit a comparable binding affinity to the parent drug.

Table 1: Quantitative Binding Affinity Data for Lenalidomide and Related Compounds to Cereblon (CRBN)

| Compound | Binding Affinity (IC₅₀ / KD) | Assay Method | Biological System |

| Lenalidomide | ~2 µM (IC₅₀)[11][12] | Competitive Binding | U266 Myeloma Extracts |

| Lenalidomide | 1.5 µM (IC₅₀)[13] | TR-FRET Binding Assay | Recombinant Protein |

| Lenalidomide | 2.69 µM (IC₅₀)[14] | TR-FRET Assay | Recombinant Protein |

| Lenalidomide | 0.64 µM (KD)[15] | Isothermal Titration Calorimetry (ITC) | Recombinant CRBN-DDB1 Complex |

| Pomalidomide | ~2 µM (IC₅₀)[11][12] | Competitive Binding | U266 Myeloma Extracts |

| Pomalidomide | 1.2 µM (IC₅₀)[13] | TR-FRET Binding Assay | Recombinant Protein |

This table provides benchmark affinity values for the parent IMiDs. An effective azide-functionalized probe should retain a binding affinity within a similar micromolar range to ensure its biological relevance.

Experimental Protocols

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol describes the labeling of an azide-probe-bound protein target in a cell lysate with a biotin-alkyne reporter for subsequent enrichment.

Materials:

-

Cell lysate (1-2 mg/mL total protein) pre-incubated with azide-Lenalidomide probe.

-

Biotin-Alkyne stock solution (e.g., 10 mM in DMSO).

-

Reaction Buffer: PBS or Tris buffer, pH 7.4.

-

Click-Chemistry Reagent Premix (prepare fresh):

-

Tris(2-carboxyethyl)phosphine (TCEP) stock (100 mM in water).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock (10 mM in DMSO).

-

Copper(II) Sulfate (CuSO₄) stock (50 mM in water).

-

Sodium Ascorbate stock (100 mM in water, prepare immediately before use).

-

Procedure:

-

In a microcentrifuge tube, dilute 500 µL of the cell lysate (containing ~0.5-1.0 mg of protein) with Reaction Buffer to a final volume of 950 µL.

-

Add 10 µL of the 10 mM Biotin-Alkyne stock solution to achieve a final concentration of 100 µM. Mix gently.

-

Add 10 µL of the 100 mM TCEP stock solution (final concentration: 1 mM). TCEP is a reducing agent that keeps the copper in its active Cu(I) state.

-

Add 10 µL of the 10 mM TBTA stock solution (final concentration: 100 µM). TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.

-

Add 10 µL of the 50 mM CuSO₄ stock solution (final concentration: 0.5 mM).

-

Initiate the reaction by adding 10 µL of the freshly prepared 100 mM Sodium Ascorbate stock solution (final concentration: 1 mM).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end rotation.

-

Following incubation, the biotin-labeled proteins are ready for enrichment via streptavidin affinity purification and subsequent analysis by western blot or mass spectrometry.

Lenalidomide's Core Mechanism of Action

The utility of a Lenalidomide probe is rooted in its ability to mimic the drug's mechanism of action. Lenalidomide functions as a "molecular glue," binding to CRBN and altering its substrate specificity. This leads to the recruitment of "neosubstrate" proteins, which are not typically recognized by CRBN, to the CRL4-DDB1-RBX1 E3 ubiquitin ligase complex. The complex then ubiquitinates these neosubstrates, marking them for degradation by the proteasome.

Caption: Mechanism of action of Lenalidomide as a molecular glue for the CRL4-CRBN E3 ligase complex.

Conclusion

The azide group is a powerful and indispensable tool in the development of Lenalidomide-based chemical probes. Its bioorthogonal nature provides a chemical handle for attaching a wide array of reporter tags, enabling sophisticated proteomic and imaging studies that are otherwise unfeasible. By facilitating techniques like Activity-Based Protein Profiling, these azide-containing probes allow for the unbiased identification of drug targets, the elucidation of complex biological pathways, and the assessment of target engagement in native environments. For researchers in drug discovery, a thorough understanding of the design and application of these probes is essential for dissecting the mechanism of existing drugs and for engineering the next generation of targeted protein degraders.

References

- 1. Bioorthogonal Probes for Analyzing Non-Enzymatic Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Lenalidomide as a Warhead for PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the "warhead," a ligand that recruits an E3 ubiquitin ligase to the protein of interest. Lenalidomide, an immunomodulatory imide drug (IMiD), has become a cornerstone in PROTAC design, effectively hijacking the Cereblon (CRBN) E3 ligase complex. This technical guide provides a comprehensive overview of the principles, applications, and experimental considerations for utilizing lenalidomide as a warhead in PROTAC development. We delve into the mechanism of action, synthetic strategies, key experimental protocols, and quantitative data to equip researchers with the foundational knowledge required to design and evaluate novel lenalidomide-based PROTACs.

Introduction: The Rise of Targeted Protein Degradation

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. However, many proteins lack enzymatic activity and are considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) offer a paradigm shift by inducing the degradation of a target protein rather than merely inhibiting it.[2][3] These heterobifunctional molecules consist of two key components connected by a linker: a ligand that binds to the protein of interest (POI) and a ligand, or "warhead," that recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3]

Lenalidomide and its analogs, such as thalidomide and pomalidomide, have gained prominence as E3 ligase-recruiting warheads due to their well-characterized interaction with Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][5] The favorable drug-like properties of these IMiDs, including their relatively small size and cell permeability, have made them a popular choice in PROTAC design.[2][]

Mechanism of Action: Hijacking the CRL4^CRBN^ E3 Ligase

The therapeutic effects of lenalidomide and its analogs stem from their ability to act as "molecular glues," modulating the substrate specificity of the CRBN E3 ligase.[2][7] When incorporated into a PROTAC, the lenalidomide moiety binds to CRBN, bringing the entire PROTAC-POI complex into proximity with the CRL4^CRBN^ machinery.[1] This ternary complex formation (POI-PROTAC-CRBN) is the critical step that initiates the ubiquitination cascade.[8]

The key steps in the mechanism of action are as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and CRBN, forming a stable ternary complex. The stability of this complex is a crucial determinant of degradation efficiency.[9]

-

Ubiquitination: The CRL4^CRBN^ complex, now in close proximity to the POI, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: The PROTAC is released after ubiquitination and can catalytically induce the degradation of multiple POI molecules.[3]

It is important to note that lenalidomide itself can induce the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors IKZF1 and IKZF3.[2][10][11] This off-target activity needs to be considered and evaluated during the development of lenalidomide-based PROTACs.[4][12]

Figure 1: General mechanism of action for a lenalidomide-based PROTAC.

Synthesis and Chemical Biology Considerations

The synthesis of lenalidomide-based PROTACs typically involves the conjugation of a lenalidomide derivative to a POI-binding ligand via a chemical linker. A common synthetic strategy is the chemoselective alkylation of lenalidomide.[5][13][14] The choice of linker attachment point on the lenalidomide scaffold is critical and can significantly impact PROTAC stability, ternary complex formation, and neosubstrate degradation.[15]

Commonly used lenalidomide analogs for PROTAC synthesis include derivatives with functional groups amenable to linker attachment, such as Lenalidomide-OH and Lenalidomide-I.[16][17] The linker itself is a key determinant of PROTAC efficacy, influencing factors like solubility, cell permeability, and the spatial orientation of the POI and CRBN.[3]

Quantitative Data on Lenalidomide-Based PROTACs

The efficacy of a PROTAC is characterized by several key parameters, including its degradation capability (DC50 and Dmax) and its anti-proliferative activity (IC50). The binding affinities of the PROTAC for its target protein and for CRBN are also important considerations.

| PROTAC Name/ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |

| PG PROTAC 4c (SJ995973) | BRD4 | MV4-11 | 0.87 | >95 | 0.003 | [18][19] |

| Compound 21 | BRD4 | THP-1 | Not Reported | Effective Degradation | 810 | [20] |

| Compound 13b | Androgen Receptor (AR) | AR-positive cancer cells | Not Reported | Successful Degradation | Not Reported | [21] |

| Compound 16c | EGFRdel19 | PC9 | Not Reported | Effective Degradation | 413 | [22] |

| dBET1 | BET proteins | Not active in T. cruzi | Not Applicable | Not Applicable | Not Applicable | [1] |

Note: This table is a summary of selected examples and is not exhaustive. Data availability varies across publications.

Key Experimental Protocols

A robust evaluation of a lenalidomide-based PROTAC requires a combination of biochemical and cell-based assays.

Biochemical Assays

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation [8]

-

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

-

Methodology:

-

Reagents: Purified recombinant POI and CRBN-DDB1 complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore.

-

Assay Setup: Combine the labeled POI, labeled CRBN-DDB1, and a serial dilution of the PROTAC in a microplate.

-

Incubation: Incubate to allow for ternary complex formation.

-

Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at both donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates ternary complex formation.

-

-

Figure 2: Workflow for a TR-FRET based ternary complex formation assay.

Cell-Based Assays

-

Western Blot for Target Protein Degradation [3]

-

Objective: To determine the DC50 and Dmax of a PROTAC.

-

Methodology:

-

Cell Treatment: Treat cells with a serial dilution of the PROTAC for a defined time period.

-

Cell Lysis: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Probe the membrane with antibodies against the POI and a loading control.

-

Data Analysis: Quantify band intensities to determine the percentage of remaining POI relative to the vehicle control.

-

-

-

HiBiT Protein Degradation Assay [8]

-

Objective: To measure protein degradation in real-time in live cells.

-

Methodology:

-

Cell Line Generation: Engineer a cell line to endogenously express the POI fused with a small HiBiT tag.

-

Cell Treatment: Treat the HiBiT-tagged cells with a serial dilution of the PROTAC.

-

Lysis and Detection: Add a lytic detection reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase.

-

Measurement: Measure the luminescent signal, which is proportional to the amount of remaining HiBiT-tagged POI.

-

-

-

Global Proteomics by LC-MS/MS for Off-Target Analysis [23]

-

Objective: To identify unintended protein degradation (off-targets and neosubstrates).

-

Methodology:

-

Sample Preparation: Treat cells with the PROTAC and a vehicle control. Harvest and lyse the cells, followed by protein digestion into peptides.

-

Isobaric Labeling: Label peptide samples with isobaric tags (e.g., TMT or iTRAQ).

-

LC-MS/MS Analysis: Combine and analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify and quantify proteins, comparing abundance between PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.

-

-

References

- 1. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTACs with Lenalidomide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

In the realm of drug discovery, the focus has traditionally been on inhibiting the function of disease-causing proteins. However, a revolutionary strategy has emerged that does not just inhibit, but completely removes target proteins from the cellular environment. This approach, known as Targeted Protein Degradation (TPD), utilizes specially designed molecules to hijack the cell's own protein disposal machinery. At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), which have shown immense promise in targeting proteins previously considered "undruggable."[1]

PROTACs are heterobifunctional molecules, comprising two distinct ligands connected by a chemical linker.[2] One ligand is designed to bind to a specific protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding action brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein.[3] This ubiquitination acts as a molecular "tag," marking the POI for degradation by the 26S proteasome, the cell's natural protein recycling center.[4] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can initiate another cycle of degradation.[1]

A crucial component in the design of many potent PROTACs is the E3 ligase ligand. Among the most widely used are derivatives of thalidomide, such as Lenalidomide and Pomalidomide.[5] These molecules are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, acting as "molecular glues" to recruit specific proteins for degradation.[6][7] By incorporating Lenalidomide into a PROTAC, researchers can effectively harness the activity of the CRL4-CRBN E3 ligase complex to degrade a wide array of target proteins.[8] This guide provides a comprehensive technical overview of PROTACs featuring Lenalidomide, covering their mechanism of action, design principles, and the experimental protocols required for their evaluation.

Core Mechanism of Lenalidomide-Based PROTACs

The function of a Lenalidomide-based PROTAC is a stepwise process that culminates in the selective degradation of a target protein.

-

Binding to Target Protein and E3 Ligase : The PROTAC molecule, once inside the cell, simultaneously binds to the protein of interest (POI) via its specific ligand and to the Cereblon (CRBN) E3 ligase via its Lenalidomide moiety.[3]

-

Ternary Complex Formation : This dual binding results in the formation of a transient ternary complex, consisting of the POI, the PROTAC, and the CRBN E3 ligase.[3] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination of the Target Protein : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[6]

-

Proteasomal Degradation : The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[3]

-

PROTAC Recycling : Following the degradation of the POI, the PROTAC is released and can participate in further rounds of degradation, allowing for a catalytic mode of action.[3]

Quantitative Analysis of Lenalidomide-Based PROTACs

The efficacy of a PROTAC is primarily determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize quantitative data for several well-characterized Lenalidomide-based PROTACs targeting key oncogenic proteins.

Table 1: Degradation of Bromodomain-Containing Protein 4 (BRD4)

| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| dBET1 | BRD4 | Pomalidomide | MV-4-11 | 4 | >98 |

| QCA570 | BRD2/4 | Lenalidomide | RS4;11 | 1.8 (BRD4) | >90 |

| PROTAC 4 | BRD4 | Lenalidomide | MV-4-11 | <0.01 | >95 |

Data compiled from various sources. Experimental conditions may vary.[9][10]

Table 2: Degradation of Bruton's Tyrosine Kinase (BTK)

| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| MT-802 | BTK (WT & C481S) | Lenalidomide | NAMALWA | 14.6 (WT) | >99 |

| P13I | BTK | Lenalidomide | MOLM-14 | ~10 | >90 |

| SJF620 | BTK | Lenalidomide | NAMALWA | ~5 | >95 |

Data compiled from various sources. Experimental conditions may vary.[9]

Key Signaling Pathways Modulated by Lenalidomide and its PROTACs

Lenalidomide and its derivatives, both as standalone molecular glues and as components of PROTACs, exert their therapeutic effects by degrading specific transcription factors, which in turn modulates key signaling pathways involved in cancer cell survival and proliferation.

The IKZF1/3-IRF4-MYC Axis in Multiple Myeloma

In multiple myeloma, Lenalidomide's efficacy is largely attributed to the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4] These factors are crucial for the survival of myeloma cells as they regulate the expression of Interferon Regulatory Factor 4 (IRF4), a master regulator of plasma cell development. IRF4, in turn, controls the expression of the oncogene c-Myc. By inducing the degradation of IKZF1 and IKZF3, Lenalidomide effectively shuts down this oncogenic signaling cascade, leading to cell cycle arrest and apoptosis.[8][11]

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is also implicated in the cellular response to Lenalidomide.[3] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing Axin, APC, CK1, and GSK-3) and subsequently degraded by the proteasome. Wnt signaling disrupts this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates target gene expression, including c-Myc and Cyclin D1.[3] Lenalidomide has been shown to suppress the expression of Casein Kinase 1α (CK1α), a component of the destruction complex, which can lead to the activation of Wnt/β-catenin signaling and potentially contribute to drug resistance.[1][12]

Experimental Protocols and Workflows

The development and validation of a Lenalidomide-based PROTAC involves a series of rigorous in vitro and cellular assays.

Overall Experimental Workflow

The journey from PROTAC design to a validated lead compound follows a structured workflow. This begins with the rational design and synthesis of the PROTAC molecule, followed by a cascade of assays to confirm its mechanism of action and efficacy.

Detailed Methodologies

1. Synthesis of a Lenalidomide-Based PROTAC

A common strategy for synthesizing Lenalidomide-based PROTACs is through the chemoselective alkylation of the Lenalidomide core, followed by coupling to the POI ligand.[13][14]

-

Objective : To synthesize a functionalized Lenalidomide building block for conjugation to a POI ligand.

-

Protocol :

-

Reaction Setup : Dissolve Lenalidomide (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or DMSO in a clean, dry flask.

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Alkylation : Add the desired alkyl halide linker (e.g., an alkyl bromide or iodide containing a terminal functional group for subsequent conjugation, 1.2 equivalents) to the mixture.

-

Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine.

-

Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield the functionalized Lenalidomide building block.[14]

-

Coupling to POI Ligand : The purified, functionalized Lenalidomide can then be coupled to the POI ligand using standard coupling chemistries (e.g., amide bond formation).

-

Final Purification and Characterization : Purify the final PROTAC product using preparative HPLC and characterize its identity and purity by LC-MS and NMR spectroscopy.[15]

-

2. Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a high-throughput assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[16]

-

Objective : To measure the formation of the ternary complex in vitro.

-

Protocol :

-

Reagent Preparation : Label the purified recombinant POI and the CRBN-DDB1 complex with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This can be achieved using specific antibodies or by creating fusion proteins.

-

Assay Setup : In a microplate, add the labeled POI, the labeled CRBN-DDB1 complex, and a dilution series of the PROTAC.

-

Incubation : Incubate the plate at room temperature to allow for ternary complex formation.

-

Signal Detection : Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a plate reader.

-

Data Analysis : The FRET signal is proportional to the amount of ternary complex formed. Plot the FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.[16]

-

3. In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.[13]

-

Objective : To detect the PROTAC-induced ubiquitination of the POI.

-

Protocol :

-

Reaction Setup : On ice, prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the purified CRL4-CRBN E3 ligase complex, the purified POI, ubiquitin, and ATP in a reaction buffer.

-

Initiation : Add the PROTAC at various concentrations (and a DMSO vehicle control) to initiate the reaction.

-

Incubation : Incubate the reaction at 37°C for 1-2 hours.

-

Quenching : Stop the reaction by adding Laemmli sample buffer.

-

Detection : Analyze the reaction products by Western blotting using an antibody specific for the POI. A ladder of higher molecular weight bands indicates polyubiquitination.

-

4. Cellular Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in the levels of the target protein in cells after PROTAC treatment.[17][18]

-

Objective : To determine the DC50 and Dmax of the PROTAC in a cellular context.

-

Protocol :

-

Cell Culture and Treatment : Plate a relevant cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis : Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Immunoblotting : Normalize the protein concentrations and separate the lysates by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation : Block the membrane and probe with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody. It is crucial to also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.[18]

-

Conclusion

PROTACs that incorporate Lenalidomide as a Cereblon E3 ligase ligand represent a powerful and versatile platform for targeted protein degradation. By understanding the intricate mechanism of action, leveraging quantitative assays to assess efficacy, and elucidating the impact on key signaling pathways, researchers can rationally design and optimize these novel therapeutics. The detailed experimental protocols and workflows provided in this guide serve as a foundational resource for scientists and drug developers seeking to harness the potential of Lenalidomide-based PROTACs to address a wide range of diseases, particularly in the field of oncology. The continued exploration and refinement of this technology hold the promise of delivering a new generation of medicines that can target and eliminate the root causes of disease at the protein level.

References

- 1. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The role of Wnt/β-catenin signaling pathway in the pathogenesis and treatment of multiple myeloma (review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 6. e-century.us [e-century.us]

- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labs.dana-farber.org [labs.dana-farber.org]

- 9. benchchem.com [benchchem.com]

- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence of a role for activation of Wnt/beta-catenin signaling in the resistance of plasma cells to lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Unveiling the Interactome of Lenalidomide: A Technical Guide to Chemical Proteomics Applications of Lenalidomide Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of lenalidomide azide probes in chemical proteomics for the identification and characterization of its protein targets. Lenalidomide, a potent immunomodulatory agent, exerts its therapeutic effects by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific neosubstrates. The use of lenalidomide azide as a chemical probe, particularly in photoaffinity labeling and click chemistry-based approaches, has been instrumental in elucidating its mechanism of action and discovering novel cellular targets.

Core Concepts: Hijacking the Ubiquitin-Proteasome System

Lenalidomide and its analogs function as "molecular glues," redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This leads to the targeted degradation of proteins not normally recognized by this ligase, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[1][4] The development of chemical probes incorporating an azide group allows for the covalent capture and subsequent identification of these and other interacting proteins.

Data Presentation: Quantitative Proteomic Analysis of Lenalidomide's Effects

Quantitative proteomics has been a cornerstone in understanding the cellular impact of lenalidomide. By employing techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers have been able to precisely quantify changes in protein abundance and ubiquitination levels upon lenalidomide treatment.

Table 1: SILAC-based Quantitative Proteomics of Lenalidomide-Induced Changes in Protein Ubiquitination and Abundance in MM1S Cells. [1][2]

| Protein | Log2 Ratio (Lenalidomide/DMSO) - Ubiquitination (K-ε-GG sites) | Log2 Ratio (Lenalidomide/DMSO) - Protein Abundance |

| IKZF1 (Ikaros) | Increased | Decreased |

| IKZF3 (Aiolos) | Increased | Decreased |

| CRBN | No significant change | No significant change |

| CK1α | Increased | Decreased |

Data synthesized from findings reported in Krönke J, et al. Science 2014.[2]

Table 2: Quantitative Proteomic Identification of Photo-lenalidomide Targets in MM.1S Cells. [5]

| Protein | Enrichment Ratio (Photo-lenalidomide / Competition with Lenalidomide) | Putative Role |

| CRBN | Significantly Enriched | Primary direct target |

| IKZF1 | Significantly Enriched | Known neosubstrate |

| eIF3i | Significantly Enriched | Novel interactor |

Data synthesized from findings reported in Lin, Z., et al. bioRxiv 2021.[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental strategies, the following diagrams have been generated using the DOT language.

Caption: Lenalidomide-induced degradation of IKZF1 and IKZF3.

Caption: Experimental workflow for photoaffinity labeling.

Caption: Lenalidomide's effect on Wnt/β-catenin signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the application of lenalidomide azide probes. These protocols are synthesized from established methods in the field.[5][6][7]

Protocol 1: Photoaffinity Labeling and Target Identification using Photo-lenalidomide

This protocol outlines the steps for identifying cellular targets of lenalidomide using a photo-activatable probe.

Materials:

-

Photo-lenalidomide (containing a diazirine or other photoreactive group and an alkyne handle)

-

Cell line of interest (e.g., MM.1S multiple myeloma cells)

-

Cell culture medium and supplements

-

Lenalidomide (for competition experiment)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-azide

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)

-

Tris(benzyltriazolylmethyl)amine (TBTA) ligand

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Ammonium bicarbonate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

UV lamp (365 nm)

Methodology:

-

Cell Culture and Treatment:

-

Culture MM.1S cells to a density of approximately 1-2 x 10⁶ cells/mL.

-

Treat cells with photo-lenalidomide (e.g., 10 µM) or DMSO for a specified time (e.g., 1-4 hours). For competition experiments, pre-incubate cells with an excess of lenalidomide (e.g., 100 µM) for 1 hour before adding the photo-lenalidomide probe.

-

-

Photo-crosslinking:

-

Transfer the cell suspension to a petri dish and place on ice.

-

Irradiate the cells with UV light (365 nm) for 10-15 minutes to induce covalent cross-linking of the probe to its binding partners.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in lysis buffer on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):

-

To the cleared lysate, add biotin-azide (e.g., 100 µM), TCEP or sodium ascorbate (e.g., 1 mM), TBTA (e.g., 100 µM), and CuSO₄ (e.g., 1 mM).

-

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

-

Enrichment of Labeled Proteins:

-

Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein complexes.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

On-bead Digestion:

-

Resuspend the beads in ammonium bicarbonate buffer.

-

Reduce the proteins with DTT (e.g., 10 mM) at 56°C for 30 minutes.

-

Alkylate with IAA (e.g., 55 mM) in the dark at room temperature for 20 minutes.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the enriched proteins using appropriate database search algorithms (e.g., Sequest, MaxQuant). Proteins significantly enriched in the photo-lenalidomide treated sample compared to the competition control are considered potential targets.

-

Protocol 2: Synthesis of a Lenalidomide-Azide Probe (Conceptual Outline)

The synthesis of a lenalidomide-azide probe typically involves modifying the lenalidomide scaffold with a linker containing an azide group. The following is a conceptual outline based on synthetic strategies for lenalidomide derivatives.[8][9]

Starting Materials:

-

A suitable lenalidomide precursor, such as 3-(1-oxo-4-nitro-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione.

-

A linker molecule containing a reactive group on one end (e.g., a halide) and an azide group on the other.

-

Appropriate solvents (e.g., DMF, DMSO) and reagents for chemical synthesis.

General Synthetic Steps:

-

Reduction of the Nitro Group: The nitro group on the isoindolinone ring of the precursor is reduced to an amine. This is a common step in the synthesis of lenalidomide itself.

-

Functionalization of the Amino Group: The resulting amino group can be functionalized with the azide-containing linker. This could be achieved through various chemical reactions, such as nucleophilic substitution or amide coupling, depending on the nature of the linker.

-

Purification and Characterization: The final lenalidomide-azide probe is purified using techniques like column chromatography or HPLC. Its identity and purity are confirmed by analytical methods such as NMR and mass spectrometry.

This guide provides a comprehensive overview of the chemical proteomics applications of lenalidomide azide, offering both the theoretical framework and practical methodologies for researchers in the field of drug discovery and development. The ability to identify and validate the cellular targets of lenalidomide is crucial for understanding its therapeutic effects and potential off-target activities, paving the way for the design of next-generation molecular glues with improved efficacy and safety profiles.

References

- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beyondspringpharma.com [beyondspringpharma.com]

- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]

- 7. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103242215A - Preparation method of lenalidomide intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to Lenalidomide 4'-alkyl-C3-azide: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Lenalidomide 4'-alkyl-C3-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role as a functionalized cereblon (CRBN) E3 ligase ligand and provides available data on its synthesis, characterization, and utility in the rapidly evolving field of targeted protein degradation.

Introduction

This compound is a synthetic derivative of Lenalidomide, an immunomodulatory drug with established anti-cancer properties.[1] This modification introduces a three-carbon alkyl linker terminating in an azide group at the 4'-position of the phthaloyl ring of the Lenalidomide scaffold. This functionalization is key to its application in PROTAC technology, enabling its conjugation to a target protein ligand via "click chemistry."[1]

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Lenalidomide and its derivatives are widely used as E3 ligase ligands that bind to cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3]

Physicochemical Properties

Quantitative data for this compound is summarized in Table 1. For comparison, key properties of the parent compound, Lenalidomide, are also provided.

| Property | This compound | Lenalidomide |

| Molecular Formula | C₁₆H₁₈N₆O₃[1] | C₁₃H₁₃N₃O₃[4] |

| Molecular Weight | 342.35 g/mol [1] | 259.26 g/mol [4] |

| Appearance | - | Off-white to pale-yellow solid powder |

| Melting Point | - | 265-268 °C[5] |

| Solubility | Soluble in suitable organic solvents for onward chemistry. | Soluble in DMSO (≥50 mg/mL), sparingly soluble in water (≤1 mg/mL).[6] Generally soluble in organic solvent/water mixtures and buffered aqueous solutions, with higher solubility in low pH solutions.[4] |

| Stability | - | Stable in hot water (55°C) for 24 hours in suspension.[7] Solutions in DMSO may be stored at -20°C for up to 3 months.[5] |

| CAS Number | 2399455-71-9[1] | 191732-72-6[4] |

Synthesis and Characterization

General Synthetic Approach

The synthesis of this compound typically involves the chemoselective alkylation of the 4-amino group of Lenalidomide. A common strategy employs an organic base, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the reaction between Lenalidomide and a bifunctional linker precursor containing a leaving group (e.g., a halide) on one end and the azide functionality on the other.[8] This approach offers a direct and efficient route to a library of functionalized Lenalidomide derivatives for PROTAC synthesis.[8]

A generalized synthetic workflow is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chemoselective Alkylation